molecular formula C10H6F3N5 B2447891 4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine CAS No. 338773-46-9

4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine

Cat. No.: B2447891
CAS No.: 338773-46-9
M. Wt: 253.188
InChI Key: AEGGOLBRZINYTE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a triazole ring fused to a quinoxaline moiety, and a trifluoromethyl group at the 4-position. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine is the A2B receptor . A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor .

Mode of Action

The compound interacts with its targets, leading to changes in cellular processes. For instance, it has been suggested that the compound may intercalate DNA . This interaction could potentially disrupt the normal functioning of the DNA, leading to changes in gene expression and cellular behavior.

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, which is a crucial mechanism in controlling cell proliferation and tissue homeostasis.

Result of Action

The action of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine results in molecular and cellular effects. As mentioned, it can upregulate pro-apoptotic proteins and downregulate pro-oncogenic proteins, leading to apoptosis . This can result in the inhibition of tumor growth and metastasis, providing potential therapeutic benefits in the treatment of cancer .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine can be influenced by various environmental factors. For instance, the presence of other compounds, such as amines and triazole-2-thiol, can affect the synthesis of the compound . Additionally, the compound’s activity can be influenced by the specific characteristics of the target cells, such as their genetic makeup and the presence of other signaling molecules .

Preparation Methods

The synthesis of 4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by different nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols.

Scientific Research Applications

Comparison with Similar Compounds

4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, contributing to its potent biological activities.

Properties

IUPAC Name

4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N5/c11-10(12,13)7-8-16-17-9(14)18(8)6-4-2-1-3-5(6)15-7/h1-4H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGGOLBRZINYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326679
Record name 4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338773-46-9
Record name 4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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